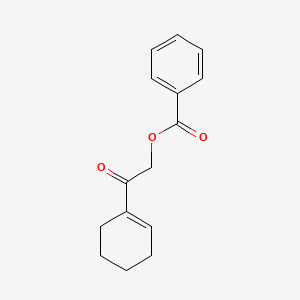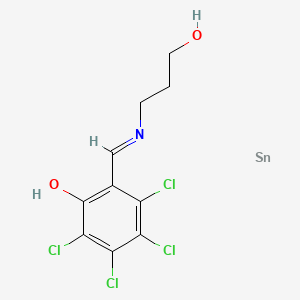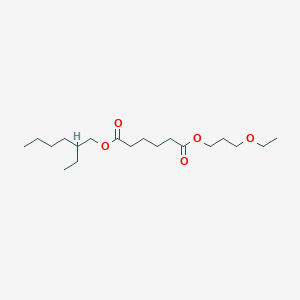![molecular formula C15H18O2Si B14596944 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) CAS No. 61100-96-7](/img/structure/B14596944.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is a chemical compound characterized by the presence of a silane group bonded to a phenyl group and two but-3-yn-2-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) typically involves the reaction of methylphenylsilane with but-3-yn-2-ol under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the but-3-yn-2-ol moieties can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the but-3-yn-2-ol groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The silane group can form strong bonds with various substrates, facilitating catalytic processes. The phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity. The but-3-yn-2-ol groups provide sites for further chemical modifications, allowing the compound to act as a versatile intermediate in various reactions.
Comparaison Avec Des Composés Similaires
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two methyl groups instead of a phenyl group.
4,4’-[Diphenylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is unique due to the combination of a methyl and a phenyl group bonded to the silane, providing a balance of hydrophobic and hydrophilic properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
61100-96-7 |
|---|---|
Formule moléculaire |
C15H18O2Si |
Poids moléculaire |
258.39 g/mol |
Nom IUPAC |
4-(3-hydroxybut-1-ynyl-methyl-phenylsilyl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H18O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8,13-14,16-17H,1-3H3 |
Clé InChI |
DDNNSDPURGGXNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C[Si](C)(C#CC(C)O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)


![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)





![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

